8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method can be adapted to introduce the specific substituents required for the target compound.
Starting Materials: The synthesis begins with readily available starting materials such as aryl hydrazines, ketones, and alkyl halides.
Reaction Conditions: The Fischer indole synthesis is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methylindole: Another indole derivative with distinct biological activities.
Uniqueness
8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N4S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
8-methyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C13H12N4S/c1-3-6-18-13-15-12-11(16-17-13)9-7-8(2)4-5-10(9)14-12/h3-5,7H,1,6H2,2H3,(H,14,15,17) |
InChI Key |
YLASIVSPQFBQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC=C |
Origin of Product |
United States |
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